methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
The compound methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a structurally complex molecule that falls under the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate generally involves multi-step reactions, incorporating various reagents and reaction conditions.
Formation of the Pyrrolopyrimidine Core
The starting materials typically include a substituted pyrrole and a 2,4-diaminopyrimidine derivative.
These undergo a cyclization reaction to form the pyrrolopyrimidine core, often in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Functional Group Interconversion
The incorporation of the sulfanyl group at the 2-position involves a thiolation step with appropriate thiolating agents under basic conditions.
Esterification and Amidation
The acetamido and benzoate groups are introduced through esterification and amidation reactions, respectively, often employing coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production typically scales up these lab-scale reactions using optimized conditions to enhance yield and purity. Automation and continuous flow techniques may be employed to improve efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction
The carbonyl groups within the ester and amide functionalities can be reduced to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution
The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, utilizing reagents like nitric acid or halogens under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: hydrogen peroxide, m-CPBA.
Reducing agents: LiAlH₄, NaBH₄.
Coupling reagents: DCC, DIC.
Major Products
Oxidation leads to sulfoxides or sulfones.
Reduction results in alcohols and amines.
Substitution yields nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has a broad range of applications in scientific research, including:
Chemistry: : Utilized as a building block in organic synthesis for the creation of more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor, impacting biochemical pathways and processes.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: : Employed in the synthesis of novel materials with specific functional properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its target:
Enzyme Inhibition: : Binds to active sites of enzymes, disrupting their normal function and thereby affecting metabolic pathways.
Signal Transduction: : Interferes with molecular signaling pathways by modulating receptor activity or downstream signaling proteins.
Comparison with Similar Compounds
Methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups and structural features.
Similar Compounds
Pyrrolopyrimidines: : Share the core structure but differ in substituent groups.
Sulfur-containing Heterocycles: : Such as thiophenes, which also contain sulfur atoms but have different ring structures.
Benzamide Derivatives: : Compounds with similar amide linkages but distinct aromatic substituents.
This compound's uniqueness lies in its ability to combine these diverse elements into a single molecule, offering a wide range of potential reactivity and applications
Properties
IUPAC Name |
methyl 2-[[2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-15(2)29-23(31)22-21(18(13-26-22)16-9-5-4-6-10-16)28-25(29)34-14-20(30)27-19-12-8-7-11-17(19)24(32)33-3/h4-13,15,26H,14H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLOJVSXEOQMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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